2,2-Dimethyl-3-hexanone
Overview
Description
2,2-Dimethyl-3-hexanone, also known as tert-Butyl propyl ketone, is an organic compound with the molecular formula C8H16O. It is a ketone characterized by the presence of a carbonyl group (C=O) bonded to a tert-butyl group and a propyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Scientific Research Applications
2,2-Dimethyl-3-hexanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals
Safety and Hazards
Mechanism of Action
Mode of Action
2,2-Dimethyl-3-hexanone, being a ketone, can undergo reactions typical of this class of compounds. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . These reactions are essentially irreversible as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones suggests that it may influence nitrogen metabolism and potentially interfere with the function of proteins and enzymes that interact with these compounds .
Result of Action
The formation of oximes and hydrazones could potentially interfere with normal cellular functions, depending on the specific targets of these compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, the formation of oximes and hydrazones is likely to be influenced by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-3-hexanone can be synthesized through multiple synthetic routes. One common method involves the reaction of pivaldehyde with propylmagnesium bromide in the presence of a catalyst. The reaction proceeds as follows:
- Pivaldehyde is reacted with propylmagnesium bromide in tetrahydrofuran at 0°C.
- The resulting intermediate is then treated with Jones reagent in diethyl ether at 0-20°C to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3-hexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The carbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols.
Comparison with Similar Compounds
- 2,2-Dimethyl-3-hexanol
- 2-Methyl-3-pentanone
- 2,4-Dimethyl-3-pentanone
- 2,6-Dimethyl-4-heptanone
Comparison: 2,2-Dimethyl-3-hexanone is unique due to its specific structure, which includes a tert-butyl group and a propyl group bonded to the carbonyl carbon. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, 2,2-Dimethyl-3-hexanol has a hydroxyl group instead of a carbonyl group, leading to different reactivity and applications. Similarly, 2-Methyl-3-pentanone and 2,4-Dimethyl-3-pentanone have different alkyl substituents, affecting their chemical behavior and uses .
Properties
IUPAC Name |
2,2-dimethylhexan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-5-6-7(9)8(2,3)4/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCHXHVFOZBVEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277953 | |
Record name | 2,2-Dimethyl-3-hexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5405-79-8 | |
Record name | 2,2-Dimethyl-3-hexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5405-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethyl-3-hexanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005405798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethyl-3-hexanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5229 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Dimethyl-3-hexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Dimethyl-3-hexanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/775H4CM59G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 2,2-Dimethyl-3-hexanone in Houttuynia cordata Thunb. extracts?
A: The study by Zhao et al. [] investigated the potential of Houttuynia cordata Thunb. as a natural inhibitor of Microcystis aeruginosa, a type of cyanobacteria responsible for harmful algal blooms. The researchers found that an ethyl acetate extract of the plant exhibited significant inhibitory effects. Further analysis of this extract using GC-MS revealed the presence of several allelochemicals, including this compound []. This identification is significant for several reasons:
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